molecular formula C12H18ClNO4 B12292468 alpha-(p-Chlorophenoxy)isobutyric acid, (2-hydroxyethylamino) ester CAS No. 24215-47-2

alpha-(p-Chlorophenoxy)isobutyric acid, (2-hydroxyethylamino) ester

Cat. No.: B12292468
CAS No.: 24215-47-2
M. Wt: 275.73 g/mol
InChI Key: KLPBTTNQRGAAGZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Diclofenac is synthesized through a multi-step process. The primary synthetic route involves the reaction of 2,6-dichloroaniline with phenylacetic acid in the presence of a catalyst to form diclofenac . The reaction conditions typically include elevated temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

In industrial settings, diclofenac is produced using optimized processes to ensure high yield and purity. The production involves the use of advanced techniques such as fluidized bed granulation and enteric coating to enhance the drug’s stability and bioavailability . Enteric coating is achieved using polymers like cellulose acetate phthalate and methacrylic acid copolymers .

Chemical Reactions Analysis

Types of Reactions

Diclofenac undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific pH levels and temperatures .

Major Products Formed

The major products formed from these reactions include hydroxylated diclofenac, amines, and various substituted derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Diclofenac

Diclofenac is unique due to its potent anti-inflammatory and analgesic properties. It has a higher affinity for COX-2 compared to COX-1, which contributes to its effectiveness in reducing inflammation . Additionally, diclofenac is available in various formulations, including topical gels, which provide localized pain relief with minimal systemic absorption .

Properties

CAS No.

24215-47-2

Molecular Formula

C12H18ClNO4

Molecular Weight

275.73 g/mol

IUPAC Name

2-aminoethanol;2-(4-chlorophenoxy)-2-methylpropanoic acid

InChI

InChI=1S/C10H11ClO3.C2H7NO/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8;3-1-2-4/h3-6H,1-2H3,(H,12,13);4H,1-3H2

InChI Key

KLPBTTNQRGAAGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)Cl.C(CO)N

Origin of Product

United States

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